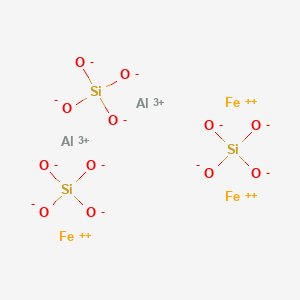
Vat Yellow 21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vat Yellow 21 is a synthetic vat dye known for its bright yellow color. Vat dyes are a class of dyes that are insoluble in water and require a reduction process to become soluble. These dyes are primarily used for dyeing cellulosic fibers such as cotton. This compound, like other vat dyes, is known for its excellent color fastness properties, making it highly resistant to washing, light, and chlorine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vat Yellow 21 is synthesized through a series of chemical reactions involving the cyclization of precursor compounds. One common method involves the cyclization of 1,5-dibenzoylnaphthalene to produce dibenzpyrenequinone, which is a precursor to this compound . The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis in reactors The process includes the reduction of the dye in an alkaline solution using reducing agents such as sodium dithioniteSubsequent oxidation restores the dye to its insoluble form, fixing it onto the fibers .
Analyse Chemischer Reaktionen
Types of Reactions: Vat Yellow 21 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in an alkaline solution using reducing agents like sodium dithionite.
Oxidation: The leuco form is oxidized back to the insoluble dye form upon exposure to air or oxidizing agents.
Substitution: The dye can undergo substitution reactions where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite is commonly used to reduce this compound to its leuco form.
Oxidizing Agents: Air or chemical oxidizers are used to convert the leuco form back to the insoluble dye.
Alkaline Conditions: The reduction process requires an alkaline environment, typically achieved using sodium hydroxide or sodium carbonate.
Major Products Formed: The primary product formed from these reactions is the insoluble dye fixed onto the textile fibers. The reduction and oxidation processes do not significantly alter the chemical structure of the dye but change its solubility properties.
Wissenschaftliche Forschungsanwendungen
Vat Yellow 21 has several scientific research applications, including:
Textile Industry: It is widely used for dyeing cotton and other cellulosic fibers due to its excellent color fastness properties.
Wearable Electronics: Recent studies have explored the use of vat dyes, including this compound, as biocompatible organic semiconductors for wearable electronics.
Biocompatibility Studies: this compound has been evaluated for its biocompatibility, showing minimal toxicity in cell studies, making it a potential candidate for biomedical applications.
Wirkmechanismus
The mechanism of action of Vat Yellow 21 involves its reduction to a soluble leuco form, which can penetrate textile fibers. Upon oxidation, the dye reverts to its insoluble form, becoming fixed within the fibers. This redox process ensures that the dye remains firmly attached to the fibers, providing excellent color fastness. The molecular targets and pathways involved in this process are primarily related to the redox chemistry of the dye .
Vergleich Mit ähnlichen Verbindungen
Vat Yellow 1: Another yellow vat dye with similar properties but different chemical structure.
Vat Blue 1: Known for its use in indigo dyeing, shares the redox dyeing mechanism with Vat Yellow 21.
Vat Orange 1: A bright orange vat dye with similar application methods.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a distinct bright yellow color. Its excellent color fastness properties make it particularly valuable in applications where durability and resistance to environmental factors are crucial. Additionally, its potential use in wearable electronics and biocompatibility studies sets it apart from other vat dyes .
Eigenschaften
CAS-Nummer |
1328-40-1 |
|---|---|
Molekularformel |
C5H8N2S |
Molekulargewicht |
0 |
Synonyme |
Vat Yellow 21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(5H-indolo[2,3-b]quinoxalin-5-yl)ethanol](/img/structure/B1170670.png)
